molecular formula C10H17N3O B7559008 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide

3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide

Cat. No. B7559008
M. Wt: 195.26 g/mol
InChI Key: JBRGKALDNDNKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as DMMPB and is a pyrazole-based amide that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. DMMPB has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide has various biochemical and physiological effects. DMMPB has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide in lab experiments is its potential to selectively target specific cellular pathways. However, one of the limitations of using DMMPB is its low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are various future directions for the study of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the investigation of its mechanism of action and its effects on various cellular pathways. Additionally, further research is needed to optimize the synthesis of DMMPB and improve its solubility for use in lab experiments.
In conclusion, 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is a chemical compound that has shown potential for various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMMPB in various scientific fields.

Synthesis Methods

The synthesis of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide involves a multi-step process that includes the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,3-dimethylaminopropylamine. The final product is obtained through the reaction of the intermediate with acetic anhydride.

Scientific Research Applications

3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide has been studied for its potential applications in various scientific fields. One of the most significant research applications of DMMPB is in the field of medicine, where it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2,3)5-9(14)12-8-6-11-13(4)7-8/h6-7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRGKALDNDNKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide

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